6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 190381-48-7
VCID: VC3850599
InChI: InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13)
SMILES: CC1=CN2C=C(N=C2C=N1)C(=O)O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS No.: 190381-48-7

Cat. No.: VC3850599

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid - 190381-48-7

Specification

CAS No. 190381-48-7
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13)
Standard InChI Key KENGYTNARRJVIB-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C=N1)C(=O)O
Canonical SMILES CC1=CN2C=C(N=C2C=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic system where an imidazole ring is fused to a pyrazine ring. The methyl substituent at position 6 and the carboxylic acid group at position 2 introduce steric and electronic modifications that influence reactivity and interactions . The IUPAC name, 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, reflects this substitution pattern.

Key Structural Features:

  • SMILES Notation: CC1=CN2C=C(N=C2C=N1)C(=O)O.

  • InChIKey: KENGYTNARRJVIB-UHFFFAOYSA-N.

  • X-ray Crystallography: While no direct crystallographic data for this compound is available, analogous imidazo[1,2-a]pyrazines exhibit planar fused rings with bond lengths consistent with aromatic systems .

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions suggest moderate hydrophilicity due to the carboxylic acid group. The methyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Physicochemical Profile

PropertyValueSource
Molecular FormulaC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2
Molecular Weight177.16 g/mol
logP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5

Synthesis and Synthetic Strategies

Primary Synthetic Routes

The synthesis typically involves condensation of 2-amino-5-methylpyrazine with α-keto esters or haloketones, followed by cyclization and hydrolysis .

Example Protocol:

  • Condensation: React 2-amino-5-methylpyrazine with ethyl bromopyruvate in anhydrous ethanol under reflux.

  • Cyclization: Facilitate ring closure via acid or base catalysis.

  • Hydrolysis: Convert ester intermediates to carboxylic acids using aqueous NaOH.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Modifying reaction solvents (e.g., acetonitrile vs. ethanol) and catalysts (e.g., K2_2CO3_3) improves yields .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Source
CondensationEthanol, reflux, 12 hr65–70
Hydrolysis2M NaOH, RT, 6 hr85–90

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Carboxylic Acid (COOH): Stretching vibrations at ~2500–3300 cm1^{-1} (O-H) and ~1700 cm1^{-1} (C=O) .

  • Imidazole Ring: C-N stretches at ~1370 cm1^{-1} and aromatic C-H bends at ~750 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Methyl protons at δ 2.5 ppm; aromatic protons between δ 7.5–8.5 ppm .

  • 13^{13}C NMR: Carboxylic carbon at ~170 ppm; pyrazine carbons at 140–160 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 177.1 [M+H]+^+ .

CompoundTargetIC50_{50}/MICSource
6-Bromo derivativeα-Glucosidase0.026 mmol/dm3^3
6-Ethynyl derivativeAmyloid plaquesKi=11.0nMK_i = 11.0 \, \text{nM}

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) Studies

Geometry optimizations at the HSEh1PBE/6-311G(d,p) level reveal charge distribution favoring electrophilic substitution at position 3 .

Molecular Docking

Docking against IL-17A (PDB: 5HIQ) predicts hydrogen bonding between the carboxylic acid and Arg381, suggesting anti-inflammatory potential .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • 6-Bromo Derivative: Enhanced enzymatic inhibition due to halogen electronegativity .

  • 6-Trifluoromethyl Derivative: Improved metabolic stability but reduced solubility .

Pharmacokinetic Considerations

Methyl substitution balances lipophilicity and solubility, making 6-methyl derivatives more drug-like than bulkier analogues .

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